molecular formula C17H18ClN3O5S B11400422 Ethyl 4-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Ethyl 4-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11400422
M. Wt: 411.9 g/mol
InChI Key: DRYVTLLZPXTQSI-UHFFFAOYSA-N
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Description

    Reagents: Chlorinating agents like thionyl chloride and sulfonylating agents like propane-1-sulfonyl chloride.

    Conditions: Controlled temperature and use of catalysts like pyridine.

  • Step 3: Esterification

      Reagents: Benzoic acid and ethanol.

      Conditions: Acidic or basic catalysts, typically under reflux conditions.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of ETHYL 4-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. The process often starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and propane-1-sulfonyl groups. The final step involves the esterification of the benzoate moiety.

    • Step 1: Synthesis of Pyrimidine Core

        Reagents: Starting materials such as 2-aminopyrimidine.

        Conditions: Reflux in an appropriate solvent like ethanol or acetonitrile.

    Chemical Reactions Analysis

    Types of Reactions

    ETHYL 4-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

      Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

      Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium.

      Reduction: Lithium aluminum hydride in dry ether.

      Substitution: Sodium methoxide in methanol.

    Major Products

      Oxidation: Formation of sulfonic acids or other oxidized derivatives.

      Reduction: Formation of amines or alcohols.

      Substitution: Formation of substituted pyrimidine derivatives.

    Scientific Research Applications

    ETHYL 4-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE has a wide range of applications in scientific research:

      Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

      Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

      Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

      Industry: Utilized in the development of specialty chemicals and materials.

    Mechanism of Action

    The mechanism of action of ETHYL 4-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

    Comparison with Similar Compounds

    Similar Compounds

    • ETHYL 4-[5-CHLORO-2-(METHANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE
    • ETHYL 4-[5-CHLORO-2-(ETHANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE

    Uniqueness

    ETHYL 4-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propane-1-sulfonyl group, in particular, may influence its reactivity and interactions with biological targets, setting it apart from similar compounds with different sulfonyl substituents.

    Properties

    Molecular Formula

    C17H18ClN3O5S

    Molecular Weight

    411.9 g/mol

    IUPAC Name

    ethyl 4-[(5-chloro-2-propylsulfonylpyrimidine-4-carbonyl)amino]benzoate

    InChI

    InChI=1S/C17H18ClN3O5S/c1-3-9-27(24,25)17-19-10-13(18)14(21-17)15(22)20-12-7-5-11(6-8-12)16(23)26-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,20,22)

    InChI Key

    DRYVTLLZPXTQSI-UHFFFAOYSA-N

    Canonical SMILES

    CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)OCC)Cl

    Origin of Product

    United States

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